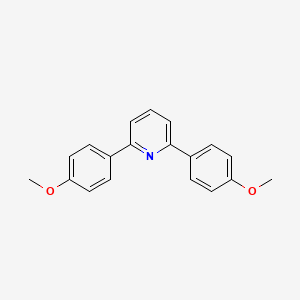
2,6-Bis(4-methoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-methoxyphenyl)pyridine is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a pyridine ring at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)pyridine typically involves the condensation of 4-methoxybenzaldehyde with 2,6-dibromopyridine. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction proceeds through the formation of a boronic ester intermediate, which then undergoes transmetalation and reductive elimination to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Bis(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2,6-Bis(4-methoxyphenyl)pyridine in biological systems involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
2,6-Bis(4-methoxyphenyl)piperidine: Similar structure but with a piperidine ring instead of pyridine.
2,6-Bis(4-methoxyphenyl)aniline: Similar structure but with an aniline group instead of pyridine.
Uniqueness
2,6-Bis(4-methoxyphenyl)pyridine is unique due to its combination of a pyridine ring with methoxyphenyl groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the fields of catalysis and materials science .
特性
CAS番号 |
21172-80-5 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
2,6-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-6-14(7-11-16)18-4-3-5-19(20-18)15-8-12-17(22-2)13-9-15/h3-13H,1-2H3 |
InChIキー |
GUIWEBZYRFRNGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


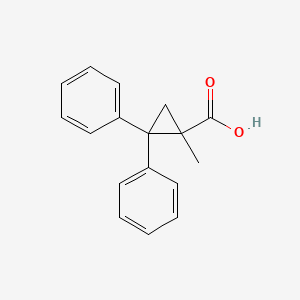
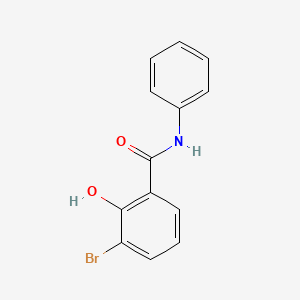
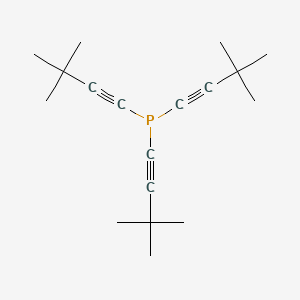
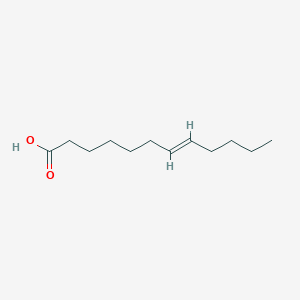

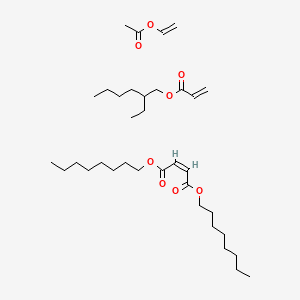
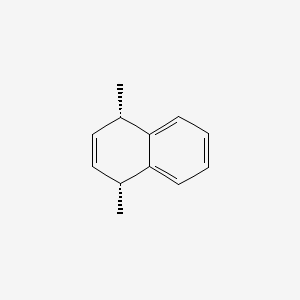
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
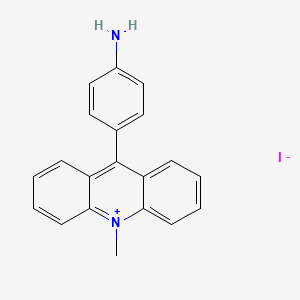
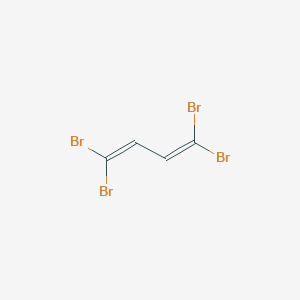
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
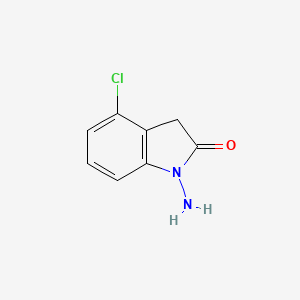
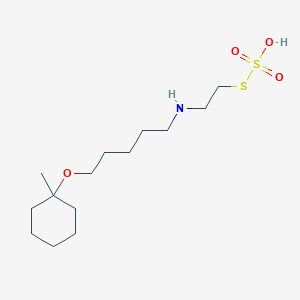
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
